Dehydroemetine (+-)-form dihydrochloride
CAS No.: 3317-75-7
Cat. No.: VC1764899
Molecular Formula: C29H39ClN2O4
Molecular Weight: 515.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3317-75-7 |
---|---|
Molecular Formula | C29H39ClN2O4 |
Molecular Weight | 515.1 g/mol |
IUPAC Name | (11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;hydrochloride |
Standard InChI | InChI=1S/C29H38N2O4.ClH/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;/h13-16,24-25,30H,6-12,17H2,1-5H3;1H/t24-,25+;/m1./s1 |
Standard InChI Key | DHRVPMDKONQKAP-KGQXAQPSSA-N |
Isomeric SMILES | CCC1=C(C[C@H]2C3=CC(=C(C=C3CCN2C1)OC)OC)C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC.Cl |
SMILES | CCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC(=C(C=C5CCN4)OC)OC.Cl |
Canonical SMILES | CCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC(=C(C=C5CCN4)OC)OC.Cl |
Introduction
Chemical Properties and Structure
Chemical Identification and Properties
Dehydroemetine (+-)-form dihydrochloride is a synthetic derivative of the naturally occurring alkaloid emetine. The compound is characterized by specific chemical and physical properties essential for understanding its pharmacological behavior.
Property | Specification |
---|---|
CAS Number | 3317-75-7 |
Molecular Formula | C29H39ClN2O4 |
Molecular Weight | 515.1 g/mol |
IUPAC Name | (11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;hydrochloride |
Physical Form | Solid |
Color | Off-white to light yellow |
Storage Recommendation | Store at -20°C |
The compound is also known by various synonyms including BT 436, Mebadin, Dametin, and Ro 1-9334/19, highlighting its historical development and international recognition in pharmacological research . The dihydrochloride salt form enhances the compound's solubility and stability for pharmaceutical applications, making it suitable for clinical use despite its complex molecular structure.
Structural Characteristics
Dehydroemetine (+-)-form dihydrochloride features a complex heterocyclic structure with multiple functional groups that contribute to its biological activity. The compound results from the dehydrogenation of the heterotricyclic ring of emetine, which alters its pharmacokinetic properties while maintaining similar pharmacodynamic effects .
The structural backbone consists of pyridoisoquinoline rings with methoxy substituents that play crucial roles in its binding to biological targets. The stereochemistry at specific carbon centers significantly influences its biological activity, with the (-)-R,S configuration demonstrating optimal binding to protein synthesis machinery . The compound adopts a characteristic U-shaped conformation when bound to its target, which enables effective π–π stacking interactions with nucleic acid components such as Gua973 and forms polar interactions with Ura2061, Ura1068, and Leu151 .
Pharmacological Properties
Mechanism of Action
Dehydroemetine (+-)-form dihydrochloride exerts its antiprotozoal effects through a well-defined mechanism involving protein synthesis inhibition. The compound interferes with mRNA translocation along ribosomes, effectively halting protein synthesis in susceptible organisms . This mechanism is particularly effective against protozoan parasites while demonstrating selectivity that reduces toxicity to human cells.
Research indicates that dehydroemetine binds to the 40S ribosomal subunit, specifically interacting with the binding region that emetine occupies. Molecular docking studies reveal that (-)-R,S-dehydroemetine adopts a binding pose similar to emetine with comparable binding energy (London dG value of -7.3 kcal/mol for dehydroemetine versus -7.2 kcal/mol for emetine) . These interactions disrupt the protein synthesis machinery essential for parasite survival and replication.
The compound demonstrates direct amoebicidal effects against Entamoeba histolytica in tissue, though it has limited effect on amoebae confined to the intestinal lumen . This tissue penetration capability makes it particularly valuable for treating invasive amoebiasis where the parasites have invaded the intestinal wall or spread to other organs.
Pharmacokinetics
The pharmacokinetic profile of dehydroemetine (+-)-form dihydrochloride contributes significantly to its improved safety compared to emetine. Studies in animal models have provided valuable insights into its absorption, distribution, metabolism, and excretion patterns.
Experimental evidence from guinea pig studies demonstrates that 91.5% of dehydroemetine is excreted within 72 hours after discontinuation of treatment, compared to only 67% of emetine within the same timeframe . This rapid elimination significantly reduces the risk of accumulation and subsequent toxicity. The half-life of dehydroemetine is approximately 2 days, substantially shorter than emetine's 5-day half-life .
A key pharmacokinetic advantage of dehydroemetine is its tissue distribution pattern. The compound is eliminated more rapidly from cardiac tissue than from the liver, which contrasts with emetine's distribution pattern . This differential tissue elimination explains the reduced cardiotoxicity observed with dehydroemetine despite its similar mechanism of action. The compound still demonstrates selective tissue binding and accumulation in the liver, lung, spleen, and kidney, which contributes to its therapeutic efficacy against tissue-invasive parasites .
Therapeutic Applications
Treatment of Amoebiasis
Dehydroemetine (+-)-form dihydrochloride was historically used as a second-line treatment for serious intestinal amoebiasis and amoebic hepatitis with liver abscess . Its ability to penetrate tissues makes it particularly effective against invasive forms of Entamoeba histolytica that have penetrated the intestinal wall or formed abscesses in the liver.
The dosing regimen requires careful monitoring due to potential toxicity concerns, though these are less pronounced than with emetine. The intramuscular administration route is common, despite the painful nature of the injection and the risk of abscess formation at the injection site . The compound's selective accumulation in affected tissues contributes to its therapeutic efficacy in severe amoebiasis cases.
Compound | IC50 Against P. falciparum K1 Strain |
---|---|
(-)-R,S-dehydroemetine | 69.58 ± 2.62 nM |
(-)-S,S-dehydroisoemetine | 1.85 ± 0.2 μM |
Emetine (reference) | 47 nM ± 2.1 nM |
These findings highlight the importance of stereochemistry in determining antimalarial efficacy, with the (-)-R,S-dehydroemetine isomer demonstrating activity in the nanomolar range, making it significantly more potent than the (-)-S,S-dehydroisoemetine isomer . This selectivity correlates with the molecular docking studies showing superior target binding for the (-)-R,S configuration.
A particularly promising aspect of dehydroemetine's antimalarial profile is its synergistic activity when combined with other antimalarial drugs such as atovaquone and proguanil. This synergism enhances its potential for inclusion in combination therapies, which represent the current gold standard approach for malaria treatment to prevent resistance development.
Structural Variations and Diastereoisomers
Comparison of Diastereoisomers
The stereochemistry of dehydroemetine significantly influences its biological activity. Two primary diastereoisomers have been extensively studied: (-)-R,S-dehydroemetine and (-)-S,S-dehydroisoemetine. These compounds differ in their three-dimensional arrangement of atoms, leading to profound differences in their biological properties and therapeutic potential.
Molecular modeling studies using the cryo-EM structure 3J7A have revealed that (-)-R,S-dehydroemetine more closely mimics the bound pose of emetine than (-)-S,S-dehydroisoemetine . When docked into the emetine-binding region of the Plasmodium falciparum 40S ribosomal subunit, (-)-R,S-dehydroemetine adopts a U-shaped conformation that superimposes closely with emetine's binding pose . This structural similarity translates to comparable binding affinity, with the London dG binding energy value of -7.3 kcal/mol for (-)-R,S-dehydroemetine being very close to emetine's -7.2 kcal/mol .
The superior binding profile of (-)-R,S-dehydroemetine correlates with its enhanced antimalarial efficacy compared to (-)-S,S-dehydroisoemetine. The 26-fold difference in IC50 values between these diastereoisomers underscores the critical importance of proper stereochemistry for optimal therapeutic effect . These findings have important implications for drug development, suggesting that future synthetic efforts should focus on the (-)-R,S configuration to maximize antimalarial potency.
Comparative Analysis with Emetine
Dehydroemetine (+-)-form dihydrochloride was developed specifically to address the cardiotoxicity concerns associated with emetine while maintaining its antiprotozoal efficacy. A comprehensive comparison of these compounds reveals several key differences:
Parameter | Dehydroemetine | Emetine |
---|---|---|
Elimination Half-life | 2 days | 5 days |
Excretion (72 hours post-dose) | 91.5% | 67% |
Cardiac Tissue Elimination | Rapid | Slow |
Cardiotoxicity | Reduced | Significant |
Antimalarial Activity (IC50) | 69.58 ± 2.62 nM | 47 nM ± 2.1 nM |
Side Effects | Milder | More severe |
While dehydroemetine demonstrates slightly lower antimalarial potency than emetine, its superior safety profile makes it a more favorable option for clinical use . The structural modification resulting in dehydroemetine alters the compound's pharmacokinetics without significantly compromising its mechanism of action, representing a successful case of medicinal chemistry optimization for improved safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume